molecular formula C25H16BrN3OS B11140289 N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-phenyl-1,3-thiazol-5-yl}benzamide

N-{2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-phenyl-1,3-thiazol-5-yl}benzamide

Cat. No.: B11140289
M. Wt: 486.4 g/mol
InChI Key: FGWRYEQKDKVJHI-XSFVSMFZSA-N
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Description

N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}BENZAMIDE is a complex organic compound that features a thiazole ring, a bromophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the bromophenyl and benzamide groups under controlled conditions. Specific reagents and catalysts, such as bromine and cyanide sources, are used to achieve the desired substitutions and functionalizations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1E)-2-(3-BROMOPHENYL)-1-CYANOETH-1-EN-1-YL]-4-PHENYL-1,3-THIAZOL-5-YL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its bromophenyl and cyanoethenyl groups, in particular, contribute to its versatility in various applications.

Properties

Molecular Formula

C25H16BrN3OS

Molecular Weight

486.4 g/mol

IUPAC Name

N-[2-[(E)-2-(3-bromophenyl)-1-cyanoethenyl]-4-phenyl-1,3-thiazol-5-yl]benzamide

InChI

InChI=1S/C25H16BrN3OS/c26-21-13-7-8-17(15-21)14-20(16-27)24-28-22(18-9-3-1-4-10-18)25(31-24)29-23(30)19-11-5-2-6-12-19/h1-15H,(H,29,30)/b20-14+

InChI Key

FGWRYEQKDKVJHI-XSFVSMFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)/C(=C/C3=CC(=CC=C3)Br)/C#N)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C(=CC3=CC(=CC=C3)Br)C#N)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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